

Pyridazine Scaffolds in Modern Drug Discovery: A Technical Guide to Therapeutic Applications

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Compound of Interest

Compound Name: 6-chloro-N-propylpyridazin-3-amine

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Abstract

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.^{[1][2]} Its unique physicochemical properties, including a high dipole moment, robust hydrogen bonding capacity, and the ability to modulate aqueous solubility, make it an attractive component in the design of novel therapeutic agents.^{[1][3]} This technical guide provides an in-depth analysis of the burgeoning therapeutic applications of pyridazine-containing compounds. We will explore their diverse roles in oncology, neuroinflammation, infectious diseases, and cardiovascular medicine, delving into the molecular mechanisms of action, structure-activity relationships (SAR), and key clinical candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the pyridazine core.

The Pyridazine Scaffold: Physicochemical Properties and Advantages in Drug Design

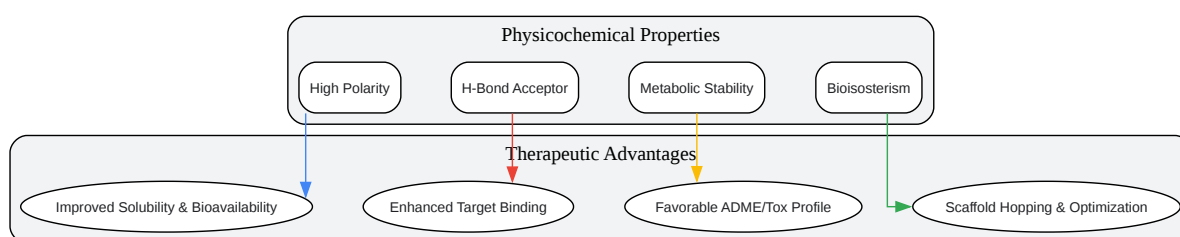
The pyridazine nucleus offers a unique combination of properties that medicinal chemists can exploit to overcome common challenges in drug discovery.

- **Polarity and Solubility:** The presence of two adjacent nitrogen atoms creates a significant dipole moment, making pyridazine the most polar of the diazines.^[3] This polarity can be

strategically employed to enhance the aqueous solubility of drug candidates, a critical parameter for bioavailability.[3]

- **Hydrogen Bonding:** The two nitrogen atoms act as hydrogen bond acceptors, enabling strong and sometimes dual hydrogen-bonding interactions with biological targets.[1] This feature is crucial for achieving high binding affinity and specificity.
- **Metabolic Stability:** The pyridazine ring can influence a molecule's metabolic profile. It has been associated with low cytochrome P450 inhibitory effects and a reduced potential for interaction with the hERG potassium channel, which is a key factor in cardiac toxicity.[1]
- **Bioisosteric Replacement:** The pyridazine moiety can serve as a bioisostere for other aromatic rings like phenyl, pyridine, pyrimidine, and pyrazine.[3] This allows for the fine-tuning of physicochemical and pharmacokinetic properties while maintaining or improving biological activity.

Logical Relationship: From Physicochemical Properties to Therapeutic Advantage



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Caption: Physicochemical properties of pyridazine and their therapeutic advantages.

Therapeutic Applications in Oncology

The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, largely due to its ability to interact with key targets in cancer signaling pathways, such as protein kinases.

[\[4\]](#)[\[5\]](#)[\[6\]](#)

Kinase Inhibition

Protein kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[\[4\]](#)[\[5\]](#) Pyridazine-based compounds have been successfully developed as potent kinase inhibitors.

2.1.1. Anaplastic Lymphoma Kinase (ALK) Inhibition

- **Ensartinib (X-396):** An ALK inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC).[\[3\]](#) The pyridazine core in ensartinib plays a critical role in its interaction with the ALK kinase domain.

2.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[\[7\]](#) Several pyridazine derivatives have demonstrated potent anti-VEGFR activity.[\[7\]](#)

- **Mechanism of Action:** Pyridazine-containing compounds can bind to the ATP-binding site of the VEGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

Quantitative Data: In Vitro Activity of Pyridazine-Based VEGFR-2 Inhibitors

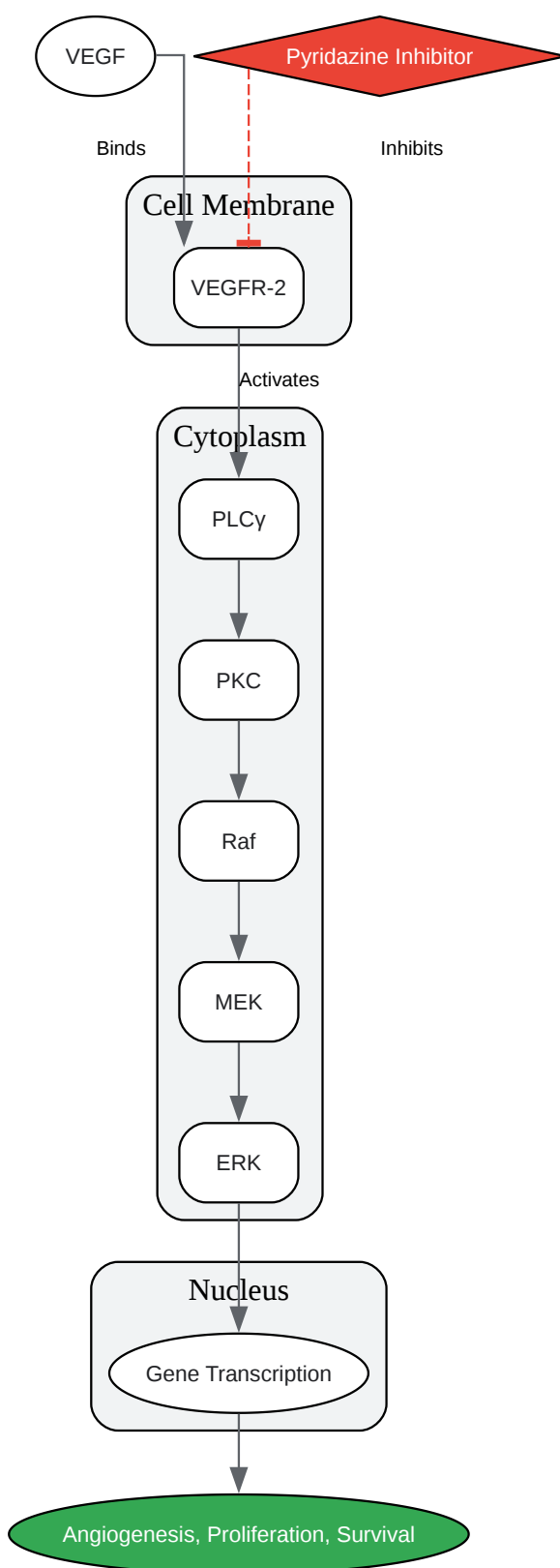
Compound ID	Structure	Target Cancer Cell Line	IC50 (μM)	VEGFR-2 Inhibition (%) at 10 μM
Imatinib (Control)	N/A	HCT-116 (Colon)	12.3	92.1
Compound 5b	Contains a pyridazine core with specific substitutions	HCT-116 (Colon)	9.8	92.2
Compound 4b	Contains a pyridazine core with different substitutions	MCF-7 (Breast)	21.2	N/A

Data synthesized from multiple sources for illustrative purposes.[\[7\]](#)

Other Anticancer Mechanisms

Beyond kinase inhibition, pyridazine scaffolds are being explored for other anticancer strategies, including targeting glutaminase 1 (GLS1) and bromodomain-containing proteins (BRDs), which are involved in tumor metabolism and epigenetic regulation, respectively.[\[2\]](#)

Signaling Pathway: VEGFR-2 Inhibition by Pyridazine Derivatives



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Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine-based compounds.

Applications in Neurodegenerative and Inflammatory Diseases

Chronic inflammation is a key pathological feature of many neurodegenerative diseases. The pyridazine scaffold has shown promise in targeting inflammatory pathways within the central nervous system.

NLRP3 Inflammasome Inhibition

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1 β and IL-18.[8][9]

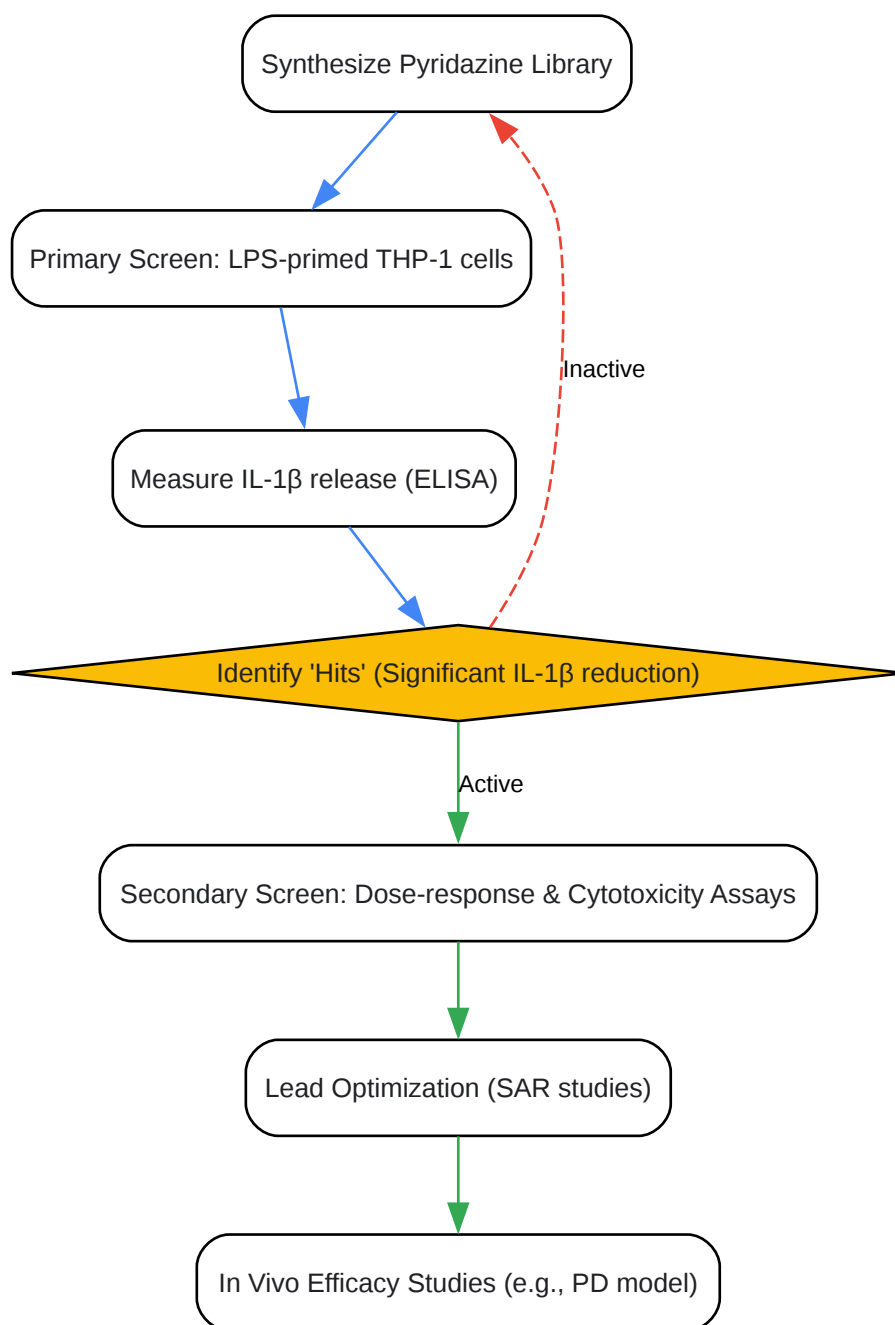
Dysregulation of the NLRP3 inflammasome is implicated in diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.[8][9]

- Mechanism of Action: Novel pyridazine compounds have been developed as potent NLRP3 inhibitors.[8][9] They are thought to interfere with the assembly or activation of the inflammasome complex, thereby reducing the production of inflammatory cytokines.

Monoamine Oxidase (MAO) Inhibition

- Minaprine: An older pyridazine-containing drug, minaprine, was used as an atypical antidepressant and acted as a monoamine oxidase inhibitor.[1] Although it was withdrawn due to side effects, it demonstrates the potential of the pyridazine scaffold to interact with neurological targets.[1]

Workflow: Screening for NLRP3 Inflammasome Inhibitors



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Caption: A typical workflow for the discovery of pyridazine-based NLRP3 inhibitors.

Anti-Infective Properties of Pyridazine Derivatives

The pyridazine scaffold is also a valuable platform for the development of novel anti-infective agents.

Antiviral Activity

Pyridazine derivatives have been investigated for their activity against a range of viruses.

- Hepatitis A Virus (HAV): Certain fused pyridazine derivatives have shown promising in vitro activity against HAV.^[10] For instance, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e]^{[1][2][3]}triazine-3(4H)-thione demonstrated significant anti-HAV effects.^[10]
- Rhinovirus: Pirodavir, a pyridazine-containing compound, was advanced into clinical trials for the treatment of rhinovirus infections.^[1]

Antibacterial and Antifungal Activity

Numerous studies have reported the synthesis and evaluation of pyridazinone derivatives with significant antibacterial and antifungal properties.^{[11][12][13]} These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^[13] The development of dual anticancer and antimicrobial agents based on the pyridazinone scaffold is an emerging area of research, addressing the high susceptibility of cancer patients to infections.^{[14][15]}

Cardiovascular Applications

The pyridazine and pyridazinone cores are present in several cardiovascular drugs.

- Hydralazine: An older antihypertensive drug, though its use is limited by its side effect profile.^[3]
- Positive Inotropic Agents: Fused tricyclic pyridazinones have been investigated for their positive inotropic activity, which could be beneficial in the treatment of heart failure.^[16]

Key Experimental Protocols

General Synthesis of a 6-Phenylpyridazin-3(2H)-one Scaffold

This protocol describes a common method for the synthesis of a foundational pyridazinone structure.

Step 1: Friedel-Crafts Acylation

- To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene), add succinic anhydride portion-wise at a controlled temperature (e.g., 0-5 °C).
- Slowly add benzene to the reaction mixture and stir at room temperature for several hours.
- Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.
- Extract the product, β -benzoylpropionic acid, with an organic solvent, wash, dry, and concentrate under reduced pressure.

Step 2: Cyclization with Hydrazine Hydrate

- Reflux a mixture of β -benzoylpropionic acid and hydrazine hydrate in a suitable solvent (e.g., ethanol) for several hours.
- Cool the reaction mixture and collect the precipitated product, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, by filtration.
- Recrystallize the product from an appropriate solvent to obtain the pure compound.

Synthesis of a Fused Pyridazino[4,3-e][1][2][3]triazine Derivative (Illustrative)

This protocol outlines the synthesis of a more complex, fused pyridazine system with potential antiviral activity, based on literature precedents.^[10]

Step 1: Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

- React the corresponding 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine with hydrazine hydrate in a solvent like dioxane.
- Heat the mixture under reflux for approximately 6 hours.
- Cool the reaction, and the resulting solid product is filtered off and can be crystallized from ethanol.

Step 2: Cyclization to form the Triazine Ring

- A mixture of the product from Step 1 (0.01 mol) and carbon disulphide (0.01 mol) in ethanol containing potassium hydroxide is heated under reflux for 8 hours.
- After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl).
- The precipitated solid, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][2][3]triazine-3(4H)-thione, is collected by filtration, washed, and recrystallized.

Conclusion and Future Perspectives

The pyridazine scaffold has unequivocally established its importance in medicinal chemistry. Its versatile physicochemical properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases. The recent FDA approvals of pyridazine-containing drugs like relugolix and deucravacitinib underscore the clinical relevance of this heterocycle.[1]

Future research is likely to focus on:

- **Novel Scaffolds:** The exploration of more complex, fused pyridazine systems to access novel chemical space and biological activities.
- **Targeted Therapies:** The design of highly selective pyridazine-based inhibitors for specific isoforms of kinases or other enzymes to minimize off-target effects.
- **Dual-Action Agents:** The development of single molecules with dual therapeutic actions, such as combined anticancer and antimicrobial activity, will be a significant area of interest.[14]

The continued exploration of the chemical space around the pyridazine nucleus, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of the next generation of innovative medicines.

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